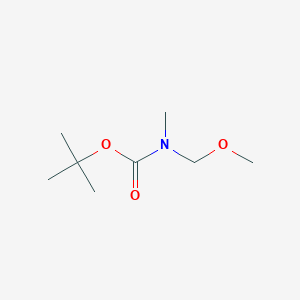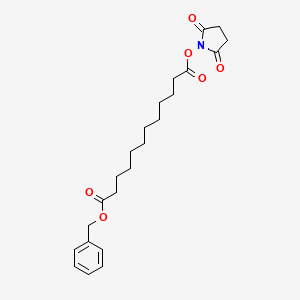
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate typically involves the esterification of dodecanedioic acid with benzyl alcohol, followed by the introduction of the pyrrolidin-1-yl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly in the development of anticonvulsant and anti-inflammatory agents.
Materials Science: It can be utilized in the design of novel polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.
Biological Studies: The compound can serve as a probe to study various biological processes, including enzyme-substrate interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, in medicinal chemistry applications, it may inhibit the activity of certain enzymes involved in disease pathways, thereby providing therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide: This compound shares a similar pyrrolidin-1-yl group but differs in the length of the carbon chain and the presence of a propanamide moiety.
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound contains a carbonate group instead of the dodecanedioate moiety.
Uniqueness
1-Benzyl 12-(2,5-dioxopyrrolidin-1-yl) dodecanedioate is unique due to its specific structural features, including the long dodecanedioate chain and the presence of both benzyl and pyrrolidin-1-yl groups
Properties
IUPAC Name |
1-O-benzyl 12-O-(2,5-dioxopyrrolidin-1-yl) dodecanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO6/c25-20-16-17-21(26)24(20)30-23(28)15-11-6-4-2-1-3-5-10-14-22(27)29-18-19-12-8-7-9-13-19/h7-9,12-13H,1-6,10-11,14-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMYIDYIMNJYQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
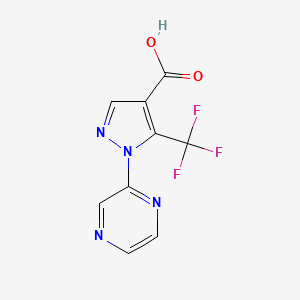
![tert-Butyl 2-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-7-carboxylate](/img/structure/B8154833.png)
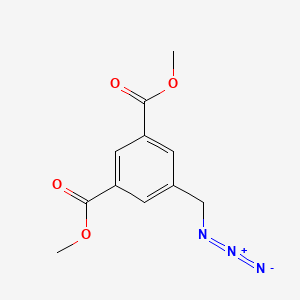
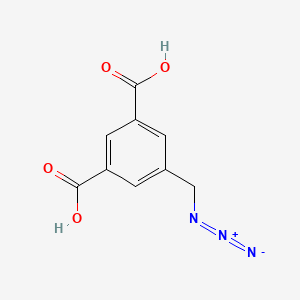
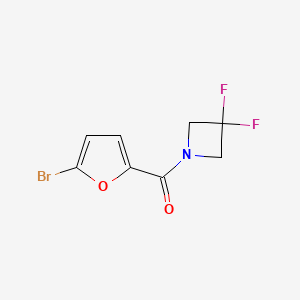
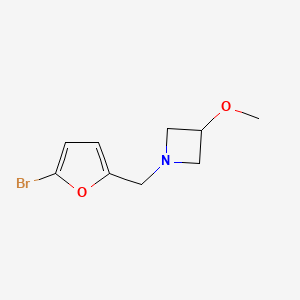

![2,4-Dichloro-7-(2-methoxy-ethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154887.png)
![2,4-Dichloro-7-(3-methoxy-propyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154892.png)
![2,4-Dichloro-7-cyclohexylmethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154895.png)
![2,4-Dichloro-7-(tetrahydro-pyran-4-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154896.png)
![7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154902.png)

